![molecular formula C21H24F2N6O3S B566231 Deshydroxyethoxy Ticagrelor CAS No. 220347-05-7](/img/structure/B566231.png)
Deshydroxyethoxy Ticagrelor
説明
Deshydroxyethoxy Ticagrelor is a synthetic chemistry reference tool . It belongs to the Ticagrelor API family . Its molecular formula is C21 H24 F2 N6 O3 S and it has a molecular weight of 478.52 .
Synthesis Analysis
The synthesis of Ticagrelor, which Deshydroxyethoxy Ticagrelor is related to, is a four-step reaction . Each reaction step was optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare intermediate 5 was optimized using the response surface methodology . One-pot reaction was used to telescope the next three steps, resulting in 75% overall yield in comparison to the initial 63% yield obtained from the stepwise isolation process .Molecular Structure Analysis
The molecular structure of Deshydroxyethoxy Ticagrelor is represented by the formula C21 H24 F2 N6 O3 S . It has a molecular weight of 478.52 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ticagrelor, which Deshydroxyethoxy Ticagrelor is related to, were optimized individually for each step . The critical step to prepare intermediate 5 was optimized using the response surface methodology .Physical And Chemical Properties Analysis
Deshydroxyethoxy Ticagrelor has a molecular formula of C21 H24 F2 N6 O3 S and a molecular weight of 478.52 . It is highly lipophilic and has poor aqueous solubility .科学的研究の応用
Antiplatelet Agent
AR-C 124910XX is an active metabolite of Ticagrelor, an antiplatelet agent . It is extensively metabolized by CYP3A4 and 3A5 . It exerts at least as potent P2Y12 receptor inhibition as the parent drug .
Pharmacokinetic Studies
AR-C 124910XX is used in pharmacokinetic studies to understand the metabolism of Ticagrelor . It helps in identifying clinical characteristics affecting the degree of AR-C124910XX formation .
Therapeutic Drug Monitoring
The quantification of AR-C 124910XX in human plasma is crucial for therapeutic drug monitoring . This helps to prevent overdosage and occurrence of adverse events in patients .
Research on Dyspnea
The effect of Ticagrelor on the central nervous system has been linked to the development of dyspnea . The link between concentrations of Ticagrelor, its active metabolite AR-C 124910XX, and side effects is being investigated .
Liquid Chromatography–Tandem Mass Spectrometry
AR-C 124910XX is analyzed using a fully validated liquid chromatography tandem mass spectrometry method . This method is used for the simultaneous quantification of Ticagrelor and its active metabolite in human plasma .
Acute Coronary Syndromes Treatment
AR-C 124910XX plays a significant role in the treatment of patients with acute coronary syndromes (ACS) . It is particularly important in ACS patients treated with percutaneous coronary interventions .
作用機序
Target of Action
Deshydroxyethoxy Ticagrelor, also known as AR-C 124910XX, primarily targets the P2Y12 receptor . The P2Y12 receptor is a G-protein coupled receptor found on the surface of platelet cells, which plays a crucial role in platelet aggregation . By inhibiting this receptor, AR-C 124910XX prevents platelet aggregation, reducing the risk of thrombotic events such as stroke and myocardial infarction .
Mode of Action
AR-C 124910XX acts as an antagonist of the P2Y12 receptor . Unlike other antiplatelet drugs, it has a binding site different from adenosine diphosphate (ADP), making it an allosteric antagonist . This means it binds to a site on the P2Y12 receptor that is distinct from the active site where ADP binds. This binding is reversible, allowing for a faster onset and offset of action compared to other antiplatelet drugs .
Pharmacokinetics
AR-C 124910XX is a metabolite of Ticagrelor . Ticagrelor is rapidly absorbed with a median time to peak concentration of 2-3 hours after multiple twice/day oral dosing . The median time to peak concentration for AR-C 124910XX is approximately 2.5-4 hours . Both Ticagrelor and AR-C 124910XX are highly bound to plasma proteins . Ticagrelor is metabolized by CYP3A4 to AR-C 124910XX, which contributes approximately 30% of the platelet inhibition .
Result of Action
The primary result of AR-C 124910XX’s action is the prevention of platelet aggregation. This reduces the risk of thrombotic events such as stroke and myocardial infarction in patients with acute coronary syndrome or a history of myocardial infarction .
Action Environment
The action of AR-C 124910XX can be influenced by various environmental factors. For instance, the metabolism of AR-C 124910XX can be affected by genetic polymorphisms in biotransformation enzymes . Specifically, the CYP3A4*1G polymorphism has been found to increase the clearance of AR-C 124910XX . Furthermore, the action of AR-C 124910XX may be influenced by factors such as diet, other medications, and overall health status of the individual.
Safety and Hazards
将来の方向性
Ticagrelor, which Deshydroxyethoxy Ticagrelor is related to, has been shown to have beneficial clinical outcomes in patients with acute coronary syndromes or ischemic stroke, during prolonged maintenance therapy in specific high-risk populations, and following percutaneous coronary intervention . Future management of acute coronary syndromes could potentially involve the dichotomization of antithrombotic therapies .
特性
IUPAC Name |
(1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N6O3S/c1-2-5-33-21-25-19(24-13-7-10(13)9-3-4-11(22)12(23)6-9)16-20(26-21)29(28-27-16)14-8-15(30)18(32)17(14)31/h3-4,6,10,13-15,17-18,30-32H,2,5,7-8H2,1H3,(H,24,25,26)/t10-,13+,14+,15-,17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLIQTKEYHWYGG-XUNGLMTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)O)NC4CC4C5=CC(=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)O)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
220347-05-7 | |
Record name | AR-C124910XX | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220347057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluometacyl | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTJ345Q434 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the key analytical challenges in studying Deshydroxyethoxy Ticagrelor, and how have researchers addressed them?
A1: Quantifying Deshydroxyethoxy Ticagrelor in biological samples like human plasma requires highly sensitive and specific methods due to its presence alongside the parent drug and other metabolites. Researchers have successfully developed and validated a liquid chromatography-mass tandem spectrometry (LC-MS/MS) method for this purpose [, ]. This method offers several advantages:
- High Sensitivity: It can detect Deshydroxyethoxy Ticagrelor at very low concentrations (Limit of detection = 0.2 ng/mL) [].
- Specificity: The method can differentiate Deshydroxyethoxy Ticagrelor from Ticagrelor and other compounds, ensuring accurate measurements [].
- Robustness: The method has been validated for accuracy, precision, and stability, making it reliable for pharmacokinetic studies [, ].
Q2: What have bioequivalence studies revealed about Deshydroxyethoxy Ticagrelor when comparing different formulations of Ticagrelor?
A2: Bioequivalence studies comparing a generic Ticagrelor formulation (Tigemac®) to the brand name (Brilinta®) provided valuable insights into Deshydroxyethoxy Ticagrelor pharmacokinetics []:
- Comparable Exposure: The study showed that both formulations resulted in statistically similar blood concentration-time profiles for Deshydroxyethoxy Ticagrelor in healthy volunteers []. This suggests that the generic formulation can produce comparable levels of the active metabolite in the body.
- Safety and Tolerability: No serious adverse events related to either Ticagrelor formulation were reported during the study, indicating a good safety profile [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。